Calopolyanolide C

Description

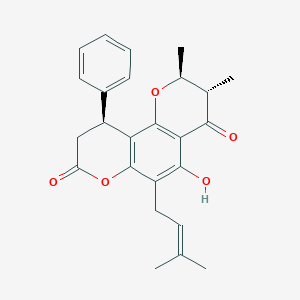

Calopolyanolide C is a secondary metabolite isolated from the seeds of Calophyllum polyanthum (Dian Nan Hong Hou Ke). It belongs to the pyranocoumarin class of compounds and is characterized by the molecular formula C₂₅H₂₆O₅, a melting point of 127–128 °C, and a specific optical rotation of [α]D = −193.2° (c = 0.132, CHCl₃) . The compound was isolated with a yield of 0.0062% dry weight (dw) from the plant source.

Properties

Molecular Formula |

C25H26O5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2S,3S,10S)-5-hydroxy-2,3-dimethyl-6-(3-methylbut-2-enyl)-10-phenyl-2,3,9,10-tetrahydropyrano[2,3-h]chromene-4,8-dione |

InChI |

InChI=1S/C25H26O5/c1-13(2)10-11-17-23(28)21-22(27)14(3)15(4)29-25(21)20-18(12-19(26)30-24(17)20)16-8-6-5-7-9-16/h5-10,14-15,18,28H,11-12H2,1-4H3/t14-,15-,18-/m0/s1 |

InChI Key |

GDBZTZISXRIMID-MPGHIAIKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OC2=C(C1=O)C(=C(C3=C2[C@@H](CC(=O)O3)C4=CC=CC=C4)CC=C(C)C)O)C |

Canonical SMILES |

CC1C(OC2=C(C1=O)C(=C(C3=C2C(CC(=O)O3)C4=CC=CC=C4)CC=C(C)C)O)C |

Synonyms |

calopolyanolide C calopolyanolide D |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | [α]D (c, CHCl₃) | Yield (% dw) |

|---|---|---|---|---|---|

| Calopolyanolide B | C₂₅H₂₆O₆ | 422.5 | Not reported | −105.5° (c = 0.241) | 0.0040 |

| This compound | C₂₅H₂₆O₅ | 406.4 | 127–128 | −193.2° (c = 0.132) | 0.0062 |

| Calopolyanolide D | C₂₅H₂₆O₅ | 406.4 | 157–158 | −34.1° (c = 0.132) | 0.0056 |

Key Observations :

Oxygen Content: Calopolyanolide B (C₂₅H₂₆O₆) contains one additional oxygen atom compared to this compound and D (C₂₅H₂₆O₅), suggesting differences in functional groups (e.g., hydroxyl or ketone groups) .

Optical Rotation: this compound exhibits a significantly lower (more negative) optical rotation than B and D, indicating distinct stereochemical configurations despite shared structural scaffolds .

Melting Points: Calopolyanolide D has a higher melting point (157–158 °C) than this compound (127–128 °C), likely due to differences in crystal packing or intermolecular interactions .

Pharmacological Activity

- Antiviral Activity: Both this compound and D were inactive against HSV-2 and Herpes simplex virus (GI₅₀ >250 μg/mL), while Calopolyanolide B’s activity remains untested in the available literature .

- Structural-Activity Relationship (SAR): The absence of activity in this compound and D, despite minor structural variations, suggests that neither the oxygen content nor stereochemistry in this series enhances antiviral efficacy. This contrasts with other coumarin derivatives like calanolide E2, which exhibit potent anti-HIV activity .

Q & A

Q. What are the standard methodologies for isolating and characterizing Calopolyanolide C from natural sources?

To isolate this compound, researchers typically employ chromatographic techniques (e.g., HPLC, column chromatography) followed by spectroscopic characterization (NMR, MS). The experimental section must detail solvent systems, stationary phases, and purification steps to ensure reproducibility. For novel compounds, full spectral data and purity assessments (e.g., HPLC-UV/ELSD) are required, while known compounds require literature citations for identity confirmation .

Q. How can researchers validate the structural elucidation of this compound when spectral data conflicts with existing literature?

Cross-referencing spectral data (e.g., -NMR, -NMR) with computational tools (DFT calculations) or synthesizing derivatives for comparative analysis can resolve discrepancies. Researchers should document conflicting data in supplementary materials and propose hypotheses (e.g., stereochemical variations) for further investigation .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound?

Standard assays include cytotoxicity (MTT/XTT), antimicrobial (MIC determination), and enzyme inhibition (IC measurements). Researchers must specify cell lines, incubation times, and positive/negative controls. Data should be statistically validated (e.g., triplicate experiments, ANOVA) and compared with established benchmarks .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound in semi-synthetic pathways?

Design of Experiments (DoE) approaches, such as response surface methodology, can identify critical factors (e.g., catalyst concentration, reaction time). Researchers should report yield improvements relative to baseline conditions and justify deviations from traditional protocols. Sensitivity analysis and robustness testing are essential for scalability .

Q. What strategies address contradictory findings in this compound’s mechanism of action across different cell models?

Systematic reviews (following Cochrane guidelines) should meta-analyze data heterogeneity, assessing variables like cell type, dosage, and exposure duration. Researchers must differentiate between technical variability (e.g., assay conditions) and biological plausibility, proposing follow-up studies (e.g., transcriptomics) to reconcile discrepancies .

Q. How can researchers validate the specificity of analytical methods for quantifying this compound in complex matrices?

Method validation requires assessing parameters like LOD, LOQ, recovery rates, and matrix effects (e.g., plant extracts). Cross-validation with orthogonal techniques (LC-MS vs. GC-MS) and spike-and-recovery experiments are recommended. Detailed protocols should be archived in supplementary materials .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions on this compound?

For mechanistic studies, the PICO framework (Population: target cells/pathways; Intervention: this compound; Comparison: controls/analogs; Outcome: bioactivity metrics) ensures clarity. The FINER criteria (Feasible, Novel, Ethical, Relevant) guide prioritization, particularly for translational studies .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

Use keyword combinations (e.g., “this compound biosynthesis,” “structure-activity relationships”) across databases (PubMed, SciFinder). Screen abstracts for relevance, categorize findings by theme (e.g., synthesis, bioactivity), and apply inclusion/exclusion criteria to highlight understudied areas (e.g., pharmacokinetics) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal curves) with software like GraphPad Prism are standard. Report values, confidence intervals, and outlier handling methods. For multi-parametric data, multivariate analysis (PCA) can elucidate hidden patterns .

Q. How can ethnopharmacological data on this compound’s traditional uses be integrated into modern research designs?

Mixed-methods approaches combine qualitative data (interviews, historical texts) with quantitative validation (bioassay-guided fractionation). Researchers should address cultural context biases and ensure ethical sourcing of traditional knowledge .

Experimental Reproducibility

Q. What steps ensure reproducibility when replicating this compound isolation protocols from published studies?

Strictly adhere to documented procedures (solvent ratios, temperature gradients) and validate intermediate purity (TLC/HPLC). If results diverge, troubleshoot variables like raw material variability or equipment calibration. Share raw data and negative results in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.